Pachymic Acid

Retinoid X Receptor agonism Acute promyelocytic leukemia Nuclear receptor pharmacology

Pachymic acid (PA) is a lanostane-type triterpenoid isolated primarily from the sclerotium of the medicinal fungus Poria cocos (Wolfiporia extensa). It is a 3-O-acetyl derivative of tumulosic acid and is one of the most abundant and extensively studied triterpenoid acids in this organism.

Molecular Formula C33H52O5
Molecular Weight 528.8 g/mol
CAS No. 29070-92-6
Cat. No. B1678272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePachymic Acid
CAS29070-92-6
SynonymsPachymic acid;  CCRIS 7792; 
Molecular FormulaC33H52O5
Molecular Weight528.8 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
InChIInChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1
InChIKeyVDYCLYGKCGVBHN-DRCQUEPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pachymic Acid (CAS 29070-92-6) Procurement Guide: Baseline Identity and In-Class Context


Pachymic acid (PA) is a lanostane-type triterpenoid isolated primarily from the sclerotium of the medicinal fungus Poria cocos (Wolfiporia extensa) [1]. It is a 3-O-acetyl derivative of tumulosic acid and is one of the most abundant and extensively studied triterpenoid acids in this organism. PA demonstrates a broad pharmacological profile with reported anticancer, anti-inflammatory, and metabolic regulatory activities, yet its selection over closely related P. cocos triterpenoids—such as dehydrotumulosic acid, dehydropachymic acid, polyporenic acid C, and 16α-hydroxytrametenolic acid—must be justified by specific, quantitative performance differences rather than assumed class-level equivalence [2].

Why Pachymic Acid Cannot Be Freely Substituted with Other Poria cocos Triterpenoids


Triterpenoids from Poria cocos, including pachymic acid, dehydrotumulosic acid, dehydropachymic acid, tumulosic acid, and polyporenic acid C, share a lanostane scaffold but diverge in acetylation patterns, hydroxylation positions, and side-chain unsaturation. These structural differences produce distinct target engagement profiles, potency rankings, and even opposing functional outcomes that cannot be predicted from structural similarity alone. In a direct head-to-head comparison, dehydrotumulosic acid significantly suppressed ethyl phenylpropiolate-induced mouse ear edema while pachymic acid was completely ineffective, demonstrating that anti-inflammatory activity is not a class property but is compound-specific [1]. Conversely, pachymic acid is the most potent RXR-selective agonist among the three tested P. cocos triterpenoids, with an EC50 substantially lower than that of polyporenic acid C and 16α-hydroxytrametenolic acid [2]. In pancreatic cancer models, pachymic acid inhibits BxPc-3 cell proliferation with an IC50 approximately 4-fold lower than dehydropachymic acid and greater than 80-fold lower than polyporenic acid C [3]. These divergent activity profiles mean that substituting one P. cocos triterpenoid for another will produce quantitatively and, in some cases, qualitatively different experimental outcomes. Procurement decisions must therefore be guided by compound-specific evidence matched to the intended research application.

Quantitative Differential Evidence for Pachymic Acid versus In-Class Comparators


RXR Agonist Potency: Pachymic Acid Demonstrates 3.1-Fold Higher Potency than 16α-Hydroxytrametenolic Acid in HL-60 Differentiation

In a direct head-to-head comparison using HL-60 human promyelocytic leukemia cell differentiation as a functional readout of RXR agonism, pachymic acid (PA) exhibited the highest potency among three structurally related P. cocos triterpenoids. The EC50 of PA was 6.7 ± 0.37 μM, compared to 9.4 ± 0.65 μM for polyporenic acid C (PPAC) and 21.0 ± 0.52 μM for 16α-hydroxytrametenolic acid (HTA) [1]. This corresponds to a 1.4-fold higher potency versus PPAC and a 3.1-fold higher potency versus HTA. The RXR-specific mechanism was confirmed by partial blockade of differentiation with the RXR antagonist UVI3003 [1]. For researchers investigating RXR-mediated anti-leukemic strategies, pachymic acid provides the most potent naturally occurring RXR agonist scaffold among the characterized P. cocos triterpenoids, offering a lower concentration requirement for maximal target engagement.

Retinoid X Receptor agonism Acute promyelocytic leukemia Nuclear receptor pharmacology

Pancreatic Cancer Antiproliferative Activity: Pachymic Acid Is 3.9-Fold More Potent than Dehydropachymic Acid and >80-Fold More Potent than Polyporenic Acid C in BxPc-3 Cells

In a side-by-side comparison using the Smad4-deficient BxPc-3 human pancreatic cancer cell line, pachymic acid (PA) demonstrated the strongest antiproliferative effect among the three purified P. cocos triterpenoids tested. PA inhibited BxPc-3 proliferation with an IC50 of 0.26 μM (24 h), compared to IC50 values of 1.02 μM for dehydropachymic acid (DPA) and 21.76 μM for polyporenic acid C (PPAC) [1]. The potency ranking was PA > DPA > PPAC, with PA being approximately 3.9-fold more potent than its closest structural analog DPA and over 83-fold more potent than PPAC. Furthermore, PA demonstrated pronounced selectivity, only partially affecting the proliferation of normal HPDE-6 pancreatic duct epithelial cells with IC50 values of 41.6 μM (24 h), 34.9 μM (48 h), and 76.0 μM (72 h), yielding a selectivity window of 160-fold at 24 h [1]. PA also suppressed invasive behavior of BxPc-3 cells through Matrigel at concentrations up to 5.0 μM, associated with downregulation of MMP-7 protein expression [1]. This quantitative superiority in both potency and selectivity distinguishes PA from other P. cocos triterpenoids for pancreatic cancer research applications.

Pancreatic cancer Antiproliferative screening Triterpenoid SAR

Glycolytic Enzyme Target Engagement: Pachymic Acid Inhibits Hexokinase II with an IC50 of 5.01 μM, a Mechanism Not Reported for Dehydrotumulosic Acid or Polyporenic Acid C

Pachymic acid engages a distinct molecular target profile that differentiates it from other P. cocos triterpenoids. Specifically, pachymic acid was identified as an inhibitor of hexokinase II (HK2), a key gate-keeper enzyme of glycolysis frequently overexpressed in cancer cells, with an IC50 of 5.01 μM as confirmed by in vitro enzyme assay [1]. In SK-BR-3 breast carcinoma cells, this HK2 inhibition translated into functional metabolic effects, including reduced glucose uptake and decreased lactate production, indicating effective glycolysis blockade [1]. PA was simultaneously identified as a competing activator of pyruvate kinase M2 (PKM2), mimicking the natural activator fructose-1,6-bisphosphate, an unusual dual mechanism that couples PKM2 activation with HK2 inhibition to impair glycolytic flux [1]. This dual glycolytic targeting profile has not been reported for structurally similar triterpenoids such as dehydrotumulosic acid, dehydropachymic acid, or polyporenic acid C at comparable potency thresholds. For researchers studying cancer metabolism or Warburg effect modulation, this target engagement signature provides a mechanistically differentiated research tool within the P. cocos triterpenoid class.

Cancer metabolism Hexokinase II inhibition Glycolysis blockade

CYP450 Drug-Drug Interaction Liability: Pachymic Acid Inhibits CYP3A4 with an IC50 of 15.04 μM and Ki of 6.47 μM via a Time-Dependent Mechanism

For researchers conducting co-administration studies or using pachymic acid in combinatorial pharmacology experiments, its cytochrome P450 inhibition profile constitutes a critical selection parameter. In a systematic screen against eight major human liver CYP isoforms using human liver microsomes (HLMs), pachymic acid inhibited CYP3A4, CYP2E1, and CYP2C9 in a concentration-dependent manner with IC50 values of 15.04 μM, 27.95 μM, and 24.22 μM, respectively [1]. Notably, pachymic acid was characterized as a non-competitive inhibitor of CYP3A4 with a Ki of 6.47 μM and additionally exhibited time-dependent inhibition of CYP3A4 with a KI/Kinact value of 7.77/0.048 min⁻¹ μM⁻¹, a mechanistic feature that distinguishes it from simple reversible inhibitors [1]. In contrast, CYP2E1 and CYP2C9 inhibition followed a competitive mechanism with Ki values of 11.96 and 10.94 μM, respectively [1]. While comprehensive CYP inhibition data for other P. cocos triterpenoids are not widely available, this detailed isoform-specific inhibitory fingerprint for pachymic acid enables informed risk assessment for drug-drug interactions that would be impossible with structurally similar but unprofiled analogs. Researchers designing co-treatment protocols with CYP3A4-metabolized drugs should factor the Ki of 6.47 μM and time-dependent inactivation potential into experimental design.

Drug metabolism CYP450 inhibition Drug-drug interaction risk

Selectivity Index in Leukemia Cells: Pachymic Acid Achieves a Higher Therapeutic Window than Dehydropachymic Acid Against HL-60 Cells

In a comparative cytotoxicity study using HL-60 human leukemia cells and MRC-5 healthy fibroblast cells as a toxicity counter-screen, pachymic acid (PA) and dehydropachymic acid (DPA) were evaluated simultaneously. PA demonstrated an IC50 of 11.0 μM against HL-60 cells with a selectivity index (SI = IC50 MRC-5 / IC50 HL-60) of 9.8. For comparison, dehydropachymic acid exhibited a comparable IC50 of 10.9 μM but a lower selectivity index of 8.6, while 3-epi-dehydrotumulosic acid showed an IC50 of 19.9 μM and an SI of 5.8 [1]. Although the absolute cytotoxic potencies of PA and DPA against HL-60 cells were nearly identical, PA's 14% higher selectivity index (9.8 vs. 8.6) reflects a modest but measurable advantage in discriminating between malignant and healthy cells under identical assay conditions. This head-to-head dataset enables investigators prioritizing compounds for leukemia research to make an evidence-based selection based on both potency and selectivity metrics rather than potency alone.

Leukemia cytotoxicity Selectivity index Cancer drug screening

Differential Tissue Distribution and Pharmacokinetics: Pachymic Acid Shows Distinct Oral Bioavailability and Tissue Ranking Compared to Dehydrotumulosic and Dehydropachymic Acids

The pharmacokinetic (PK) behavior of pachymic acid distinguishes it from other P. cocos triterpenoids in ways that directly impact experimental design for in vivo studies. Following intravenous administration in rats at 30 mg/kg, pachymic acid exhibited a terminal half-life (t₁/₂) of 8.79 ± 6.80 h, an AUC₀₋∞ of 18.90 ± 9.39 μg·h/mL, a clearance (CL) of 0.53 ± 0.28 L/h, a volume of distribution at steady state (Vss) of 5.60 ± 4.60 L, and a mean residence time (MRT₀₋∞) of 12.58 ± 9.95 h [1]. In a separate oral administration study comparing four P. cocos triterpenoids simultaneously, the concentration ranking of the compounds in seven different tissues following oral dosing revealed that in the intestine and stomach the order was dehydrotumulosic acid (DTA) > pachymic acid (PA) > dehydropachymic acid (DPA) > dehydrotrametenolic acid (DMA), whereas in heart, liver, spleen, lung, and kidney tissues the ranking shifted to DTA > DMA > PA > DPA, suggesting differential tissue distribution and possible metabolic interconversion among these triterpenoids in vivo [2]. These compound-specific PK parameters mean that dose selection, sampling time points, and tissue of interest should all influence which P. cocos triterpenoid is most appropriate for a given in vivo study. Pachymic acid's intermediate tissue exposure profile and well-characterized IV PK parameters provide a defined baseline for experimental pharmacokinetic modeling that is not available for all analogs.

Pharmacokinetics Tissue distribution Oral bioavailability

Evidence-Based Application Scenarios for Pachymic Acid (CAS 29070-92-6) in Research and Drug Discovery


RXR-Mediated Leukemia Differentiation Studies

Pachymic acid is the most potent naturally occurring RXR-selective agonist among the characterized P. cocos triterpenoids, with an EC50 of 6.7 ± 0.37 μM for inducing HL-60 cell differentiation—3.1-fold more potent than 16α-hydroxytrametenolic acid (21.0 μM) and 1.4-fold more potent than polyporenic acid C (9.4 μM) [1]. Researchers investigating RXR-dependent differentiation pathways in acute promyelocytic leukemia or other RXR-responsive malignancies should select pachymic acid over other P. cocos triterpenoids to achieve robust target engagement at lower concentrations. The RXR-specific mechanism has been validated through antagonist (UVI3003) blockade experiments, confirming pathway selectivity [1]. For nuclear receptor pharmacology programs, the combination of high potency, mechanistic validation, and natural product origin makes pachymic acid a preferred chemical probe for RXR-focused assays.

Pancreatic Cancer Antiproliferative and Anti-Invasive Research

For pancreatic cancer research, pachymic acid provides the strongest antiproliferative activity among P. cocos triterpenoids against BxPc-3 cells, with an IC50 of 0.26 μM—approximately 3.9-fold more potent than dehydropachymic acid (1.02 μM) and greater than 83-fold more potent than polyporenic acid C (21.76 μM) [2]. Critically, pachymic acid demonstrates a selectivity window of approximately 160-fold against normal HPDE-6 pancreatic duct epithelial cells (IC50 41.6 μM at 24 h) [2]. Additionally, PA suppresses invasive behavior at concentrations as low as 5.0 μM through MMP-7 downregulation, a clinically relevant target in pancreatic cancer metastasis [2]. Researchers performing in vitro pancreatic cancer screening, co-culture models, or invasion assays should prioritize pachymic acid for its combination of potency, selectivity, and anti-invasive activity that is quantitatively superior to its closest structural analogs.

Cancer Glycolytic Metabolism and HK2-Targeted Studies

Pachymic acid's dual targeting of hexokinase II (HK2, IC50 = 5.01 μM) and pyruvate kinase M2 (PKM2, as a competing activator) represents a unique glycolytic modulation profile not reported for other P. cocos triterpenoids at comparable potency thresholds [3]. In SK-BR-3 breast cancer cells, PA treatment results in functional metabolic consequences including reduced glucose uptake and decreased lactate production [3]. Researchers investigating Warburg effect modulation, HK2-dependent metabolic reprogramming, or mitochondrial apoptosis induced by glycolytic blockade should select pachymic acid as a validated chemical probe with documented target engagement. The availability of defined IC50 and functional metabolic assay data enables reproducible experimental design, in contrast to uncharacterized analogs for which target engagement parameters remain unknown.

Pharmacokinetic and Drug-Drug Interaction Profiling Studies

For in vivo pharmacology or drug combination studies, pachymic acid offers the most comprehensively characterized pharmacokinetic and CYP inhibition profile among P. cocos triterpenoids. Key IV PK parameters (t₁/₂ = 8.79 h, AUC₀₋∞ = 18.90 μg·h/mL, Vss = 5.60 L) have been established in rats, enabling informed dose selection and sampling protocols [4]. The CYP inhibition profile—including CYP3A4 IC50 (15.04 μM), Ki (6.47 μM), and time-dependent inactivation parameters (KI/Kinact = 7.77/0.048 min⁻¹ μM⁻¹)—provides a quantitative framework for assessing DDI risk when co-administering CYP3A4 substrates [5]. The oral tissue distribution data further demonstrate that pachymic acid achieves measurable exposure across gastrointestinal and systemic tissues, though at intermediate levels relative to dehydrotumulosic acid [6]. Researchers requiring defined ADME parameters for experimental design, regulatory documentation, or PK/PD modeling should prioritize pachymic acid due to this richer characterization relative to less-studied analogs.

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